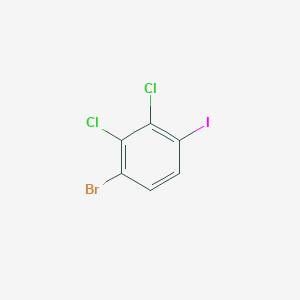

1-Bromo-2,3-dichloro-4-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-2,5-dichloro-4-iodobenzene” is a compound with the molecular formula C6H2BrCl2I . It has an average mass of 351.795 Da and a monoisotopic mass of 349.776154 Da .

Synthesis Analysis

While specific synthesis methods for “1-Bromo-2,3-dichloro-4-iodobenzene” are not available, similar compounds like “1-Bromo-4-iodobenzene” have been used as reagents for in situ desilylation and coupling of silylated alkynes .Molecular Structure Analysis

The molecular structure of “1-Bromo-2,5-dichloro-4-iodobenzene” consists of a benzene ring with bromine, iodine, and two chlorine atoms attached to it .Wissenschaftliche Forschungsanwendungen

Applications in Flame Retardancy and Material Stability

1-Bromo-2,3-dichloro-4-iodobenzene, as part of novel brominated flame retardants (NBFRs), is increasingly used in various applications due to its fire-retardant properties. A critical review emphasizes the extensive application of NBFRs in indoor environments, consumer goods, and food packaging materials. It underscores the necessity for ongoing research into their occurrence, environmental fate, and potential health risks. This review also highlights significant knowledge gaps in the understanding of specific NBFRs, suggesting a need for improved analytical methods and further research on emission sources, potential leaching, and indoor environmental impact (Zuiderveen et al., 2020).

Analytical Chemistry and Compound Synthesis

This compound is integral in the synthesis of complex organic compounds. An example is its role in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for producing non-steroidal anti-inflammatory and analgesic materials. This synthesis process, despite its importance, faces challenges such as high costs and the need for safer, more efficient methods. The research highlights a novel practical pilot-scale method for this synthesis, indicating the compound's critical role in the pharmaceutical and chemical industries (Qiu et al., 2009).

Environmental and Health Implications

The compound is also significant in environmental and health studies, especially concerning the toxicity and ecological impact of brominated and chlorinated compounds. Extensive research has been done on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), highlighting their similarity in toxicity profiles to their chlorinated counterparts. These studies indicate potential human and wildlife exposure risks, necessitating ongoing monitoring and research to understand their environmental fate and health implications (Birnbaum et al., 2003, Mennear et al., 1994).

Wirkmechanismus

Target of Action

1-Bromo-2,3-dichloro-4-iodobenzene is a mixed aryl halide Aryl halides are generally known to react with various organic compounds in organic synthesis .

Mode of Action

The mode of action of this compound involves its reactivity as an aryl halide. Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .

Biochemical Pathways

It’s known that the compound can participate in sonogashira coupling reactions , which are widely used in organic synthesis and medicinal chemistry.

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

It’s known that the compound can participate in sonogashira coupling reactions , which can lead to the formation of new organic compounds.

Action Environment

It’s known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichloro-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCWCMZDBOFHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)

![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)

![4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B2584212.png)

![6-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2584213.png)

![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)